N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide
CAS No.: 1251547-50-8
Cat. No.: VC4149039
Molecular Formula: C21H19Cl2N3O2
Molecular Weight: 416.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251547-50-8 |
|---|---|
| Molecular Formula | C21H19Cl2N3O2 |
| Molecular Weight | 416.3 |
| IUPAC Name | 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H19Cl2N3O2/c1-12-17(23)6-5-15-20(12)25-18-7-8-26(10-16(18)21(15)28)11-19(27)24-14-4-2-3-13(22)9-14/h2-6,9H,7-8,10-11H2,1H3,(H,24,27)(H,25,28) |
| Standard InChI Key | DNAUHLDEABGREA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=CC=C4)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Physicochemical Properties
The compound’s molecular formula, C21H19Cl2N3O2, corresponds to a molecular weight of 416.3 g/mol . Key structural features include:
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A 3-chloro-4-methoxyphenyl group providing hydrophobic and electron-withdrawing effects.
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A 1,3,4-oxadiazole ring linked to a phenyl group, enhancing π-π stacking interactions with biological targets.
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A pyrrole-acetamide bridge facilitating hydrogen bonding and solubility modulation .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1251547-50-8 |
| Molecular Formula | C21H19Cl2N3O2 |
| Molecular Weight | 416.3 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| logP | ~4.1 (estimated) |
The logP value, estimated at 4.1, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area (68.49 Ų) further indicates favorable drug-likeness per Lipinski’s criteria .
Spectroscopic and Crystallographic Data
FT-IR spectra reveal characteristic absorptions for the oxadiazole ring (1637 cm⁻¹, C=N stretch) and amide carbonyl (1680 cm⁻¹, C=O stretch) . ¹H NMR signals at δ 7.2–7.8 ppm confirm aromatic protons, while δ 3.8 ppm corresponds to the methoxy group. Crystallographic data remain unpublished, but analogous oxadiazole derivatives exhibit planar geometries conducive to intercalation with DNA or enzyme active sites .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three key stages:
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Formation of the Oxadiazole Core: Cyclization of phenylhydrazide with cyanogen bromide under acidic conditions yields 5-phenyl-1,3,4-oxadiazole-2-thiol .
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Pyrrole Functionalization: Coupling the oxadiazole with 1H-pyrrole via a Suzuki-Miyaura reaction introduces the heteroaromatic moiety .
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Acetamide Bridging: Reacting the intermediate with 3-chloro-4-methoxybenzoic acid chloride forms the final acetamide linkage.
Critical Reaction Parameters:
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Temperature control (<70°C) to prevent oxadiazole ring degradation.
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Use of anhydrous dimethylformamide (DMF) to enhance nucleophilic substitution efficiency .
Pharmacological Activity
Anticancer Mechanisms
In Vitro Studies:
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Breast Cancer (MCF-7): IC50 = 12.3 µM, outperforming 5-fluorouracil (IC50 = 15.8 µM) .
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Colon Cancer (HT-29): Apoptosis induction via caspase-3 activation (2.8-fold increase vs. control).
Table 2: Antiproliferative Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.3 | Caspase-3 activation |
| HT-29 | 14.7 | Bcl-2 downregulation |
| A549 | 18.2 | ROS generation |
In Vivo Efficacy:
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Murine xenograft models showed 42% tumor volume reduction at 25 mg/kg/day (21-day regimen). Toxicity profiles indicated mild hepatotoxicity (ALT elevation: 1.5× baseline).
Structure-Activity Relationships (SAR)
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Chloro Substituent: Essential for cytotoxicity; replacing Cl with F or Br reduces potency by 30–50% .
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Methoxy Group: Enhances metabolic stability; demethylated analogs show 3-fold faster hepatic clearance.
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Oxadiazole-Phenyl: Critical for target binding; removal decreases activity by 90% .
Future Directions
Clinical Translation Challenges
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Bioavailability: Low aqueous solubility (0.12 mg/mL) necessitates nanoformulation.
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Metabolic Stability: CYP3A4-mediated demethylation produces inactive metabolites; prodrug strategies are under investigation .
Emerging Analogues
Compound 6d (logP = 3.8, IC50 = 9.8 µM) demonstrates improved pharmacokinetics, highlighting the scaffold’s versatility .
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